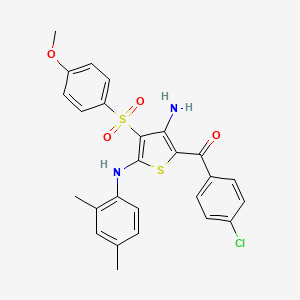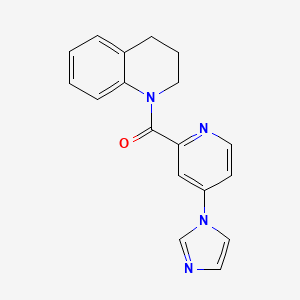
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyanoacetamides, which “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is a type of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The Inchi Code for “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H . Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The molecular weight of “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” is 192.65 . It is a powder that should be stored at room temperature .Applications De Recherche Scientifique
Formation of Biologically Active Compounds
The compound is used in the formation of biologically active compounds through the process of cyanoacetylation . This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Synthesis of N-Cyanoacetamide Derivatives
It is used in the synthesis of N-cyanoacetamide derivatives. The compound can react with different amines at room temperature without solvent to afford the target N-substituted cyanoacetamide compounds .
Base for Oxime Preparations
The compound serves as a base for oxime preparations. The base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .
Synthesis of Coumarin-3-Carboxylate Ester
The compound is used in the synthesis of coumarin-3-carboxylate ester. The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Synthesis of Highly Substituted Tetrahydroquinolines
The compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. This is achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .
Mechanism Study of Selective Cyclization
The compound is used in the study of the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde. The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Mécanisme D'action
Target of Action
The primary targets of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride are N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride involve the formation of various organic heterocycles . These heterocycles are formed through reactions with common bidentate reagents . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Pharmacokinetics
95%) and unique blend of reactivity and selectivity suggest that it may have favorable ADME properties .
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties have potential in evolving better chemotherapeutic agents .
Action Environment
The action of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound can be prepared without solvent at room temperature , or by stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
Safety and Hazards
Orientations Futures
As a starting material for synthesis due to its variety of functional groups and chemical reactivity, “2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride” has potential for future research and development . It is useful in the synthesis of a wide variety of polyfunctional heterocyclic compounds of biological interest .
Propriétés
IUPAC Name |
2-(methylamino)ethyl 2-cyanoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-4-5-10-6(9)2-3-7;/h8H,2,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUQFGABGYEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(=O)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

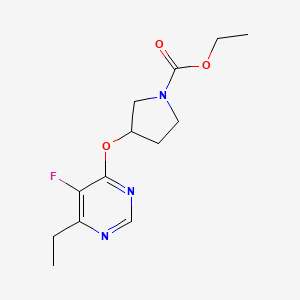
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)
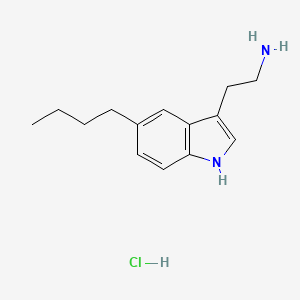
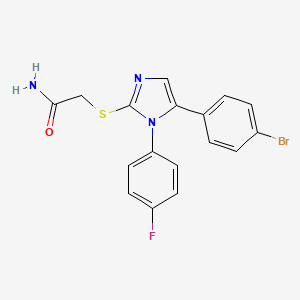
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)



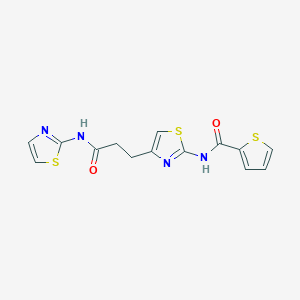
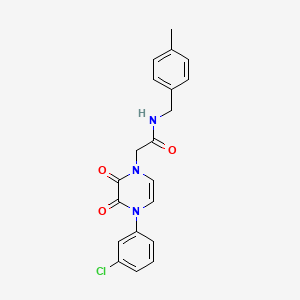

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)
